methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate
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Description
Methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate is a useful research compound. Its molecular formula is C15H14N2O5 and its molecular weight is 302.286. The purity is usually 95%.
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Biological Activity
Methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features an imidazole ring fused with an oxazine moiety, characterized by the following molecular formula:
- Molecular Formula : C₁₅H₁₄N₂O₅
- Molecular Weight : 302.29 g/mol
- CAS Number : 294194-17-5
The presence of both nitrogen and oxygen in its structure contributes to its unique chemical properties and potential biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:
- Cyclization Reactions : Utilizing metal nanoparticles or catalytic systems to promote the formation of heterocycles.
- Functional Group Modifications : Adjusting reaction conditions (temperature, solvents) to enhance yield and purity.
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities:
Anticancer Activity
Research has shown that derivatives of similar heterocyclic compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxic Effects : Compounds related to methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine have been tested against solid tumors with varying success rates.
Anti-inflammatory Properties
Studies suggest that this compound may modulate inflammatory pathways:
- Cytokine Release : It has shown effects on the release of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.
Antimicrobial Activity
While some derivatives have demonstrated antimicrobial properties against specific bacterial strains, the activity of methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine remains to be fully characterized.
The exact mechanism of action for methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine is not completely understood but may involve:
- Electrophilic Interactions : The carbonyl group and imidazole nitrogen may facilitate interactions with biological targets.
Comparative Analysis with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
Methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate | Structure | Contains a methyl group on the phenyl ring; potential for similar biological activity. |
Dihydroimidazo[4,5-b]pyridine derivatives | Structure | Exhibits different ring fusion; studied for neuroprotective effects. |
Oxazepine derivatives | Structure | Known for their role in CNS activity; different heterocyclic framework. |
The uniqueness of methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine lies in its specific combination of functional groups that enhance its biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have evaluated the pharmacological potential of this compound in various contexts:
- Anticancer Studies : A study demonstrated that related compounds could inhibit tumor growth in vitro and in vivo models.
- Inflammation Models : Research indicated that certain derivatives could reduce inflammation markers in cell cultures.
Properties
IUPAC Name |
methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydroimidazo[5,1-c][1,4]oxazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-20-14(18)12-13-15(19)22-11(7-17(13)9-16-12)8-21-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODRHYSWYCWWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=O)OC(CN2C=N1)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.